8-bromo-N-[(2-fluoro-6-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine
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Overview
Description
8-bromo-N-[(2-fluoro-6-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-N-[(2-fluoro-6-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine typically involves multiple stepsThe reaction conditions often involve the use of hydrazine hydrate in ethanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
8-bromo-N-[(2-fluoro-6-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired product is obtained.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce different halogen atoms.
Scientific Research Applications
8-bromo-N-[(2-fluoro-6-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 8-bromo-N-[(2-fluoro-6-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in disease processes. The exact pathways involved are still under investigation, but the compound is believed to modulate biological activity through binding to these targets.
Comparison with Similar Compounds
Similar Compounds
Triazolopyrimidines: Other compounds in this class share a similar core structure but differ in their substituents.
Fluorinated Aromatics: Compounds with similar fluorine substituents may exhibit comparable properties.
Brominated Heterocycles: These compounds also contain bromine atoms and may have similar reactivity.
Uniqueness
What sets 8-bromo-N-[(2-fluoro-6-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine apart is its unique combination of substituents, which may confer distinct pharmacological properties. Its specific arrangement of bromine, fluorine, and methoxy groups could result in unique interactions with biological targets, making it a compound of interest for further research.
Properties
Molecular Formula |
C13H11BrFN5O |
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Molecular Weight |
352.16 g/mol |
IUPAC Name |
8-bromo-N-[(2-fluoro-6-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine |
InChI |
InChI=1S/C13H11BrFN5O/c1-21-11-4-2-3-10(15)8(11)5-16-13-17-6-9(14)12-19-18-7-20(12)13/h2-4,6-7H,5H2,1H3,(H,16,17) |
InChI Key |
WDFUVYXRSCUSFW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)F)CNC2=NC=C(C3=NN=CN32)Br |
Origin of Product |
United States |
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